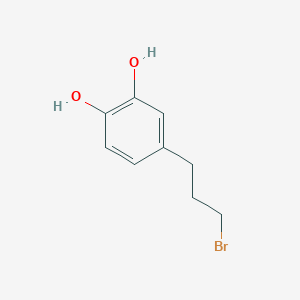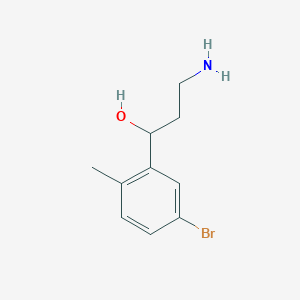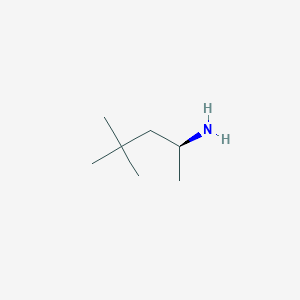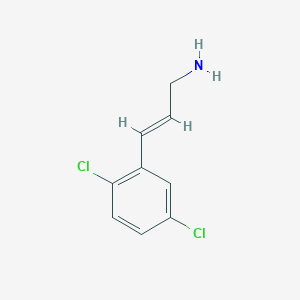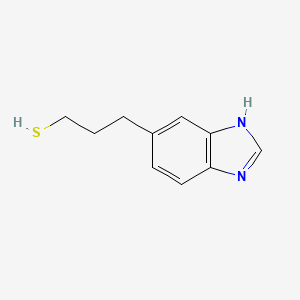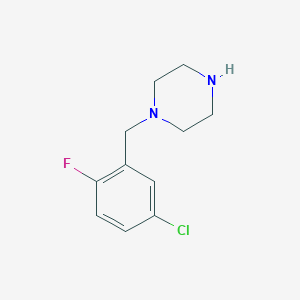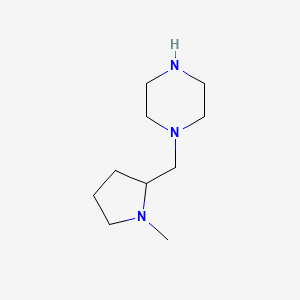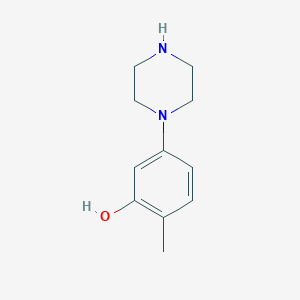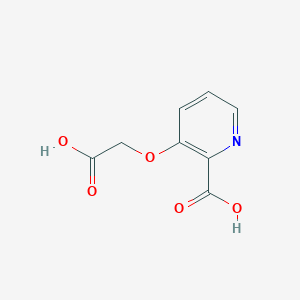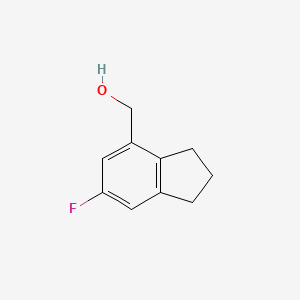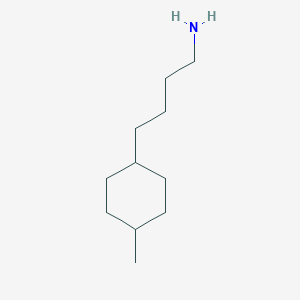![molecular formula C8H13NO2 B13612347 1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid CAS No. 724773-02-8](/img/structure/B13612347.png)
1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aminomethyl)spiro[2.3]hexane-1-carboxylic acid is a unique compound characterized by its spirocyclic structure. This compound is notable for its conformational rigidity, which makes it an interesting subject for various scientific studies. The spirocyclic structure consists of a hexane ring fused to a smaller ring, with an aminomethyl group and a carboxylic acid group attached to the hexane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid typically involves a multi-step process. One common method starts with the catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to a double bond of an unsaturated nitrile. This is followed by a chemoselective reduction of the nitro and cyano groups and a hydrolysis of the ester moiety .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-(Aminomethyl)spiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1-(Aminomethyl)spiro[2.3]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s conformational rigidity allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(Aminomethyl)spiro[2.3]hexane-1-carboxylic acid can be compared to other spirocyclic compounds, such as:
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analogue of glutamic acid.
1-Amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid: A conformationally rigid analogue of lysine.
These compounds share the spirocyclic structure but differ in the functional groups attached, which can significantly influence their chemical behavior and applications.
特性
CAS番号 |
724773-02-8 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
2-(aminomethyl)spiro[2.3]hexane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-5-8(6(10)11)4-7(8)2-1-3-7/h1-5,9H2,(H,10,11) |
InChIキー |
OVDIEYUKKNZPEH-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)CC2(CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


